![molecular formula C22H18ClN3O3 B2834183 3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902965-39-3](/img/no-structure.png)

3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

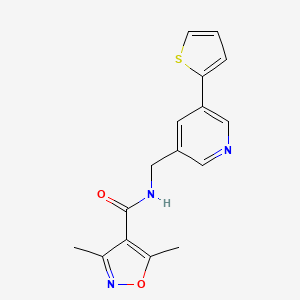

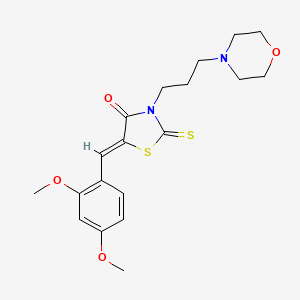

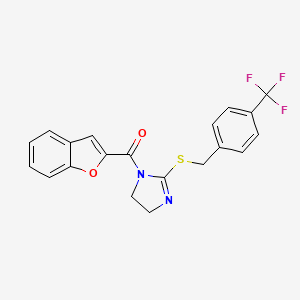

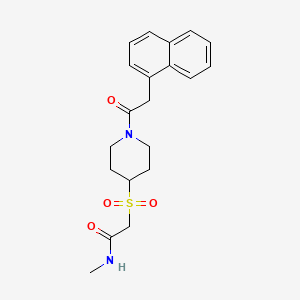

The synthesis of pyrido[2,3-d]pyrimidines often involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

Pyrido[2,3-d]pyrimidines are a class of compounds that contain a pyrimidine ring fused with a pyridine ring . The nitrogen atom in the pyridine ring can be located at different positions, leading to different possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines are diverse and depend on the specific substituents on the molecule. In general, these compounds can undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines depend on their specific structure. In general, these compounds are aromatic and exhibit the typical properties of heterocyclic compounds .Scientific Research Applications

Synthesis and Structural Insights

The compound, closely related to the class of pyrido[2,3-d]pyrimidines, has been explored in various scientific studies for its unique structural and chemical properties. In the realm of synthetic organic chemistry, derivatives of pyrido[2,3-d]pyrimidines have been synthesized and their structures elucidated through techniques such as X-ray crystallography. For instance, compounds exhibiting similar structural motifs have been synthesized, demonstrating the potential for diverse chemical reactions and the formation of complex heterocyclic systems. These compounds have shown interesting crystal packing arrangements and hydrogen bonding patterns, which contribute to their chemical stability and reactivity (Low et al., 2004).

Biological Activity and Applications

The biological activities of pyrido[2,3-d]pyrimidine derivatives have been a subject of interest in medicinal chemistry. These compounds have been evaluated for various biological activities, including antibacterial properties. For example, studies have synthesized and tested derivatives of pyrido[2,3-d]pyrimidines as antibacterial agents, revealing that modifications to the chemical structure can significantly impact their biological efficacy. This suggests their potential application in developing new antibacterial drugs (Cieplik et al., 2008).

Material Science and Chemical Properties

In material science, the study of pyrido[2,3-d]pyrimidines extends to the investigation of their electronic and vibrational spectral properties. Research into substituted pyrimidines has provided insights into their tautomeric behavior, hydrogen bonding characteristics, and electronic transitions. These findings are crucial for understanding the electronic structure and potential applications of these compounds in electronic materials and devices (Ahluwalia et al., 1989).

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions in the field of pyrido[2,3-d]pyrimidines are likely to involve the design and synthesis of new derivatives with improved activity and selectivity for their biological targets. This will require a deep understanding of the structure-activity relationships of these compounds .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione involves the condensation of 2-chlorobenzaldehyde with 3-methoxybenzylamine to form the corresponding imine. The imine is then reacted with pyridine-2,4-dione in the presence of a Lewis acid catalyst to yield the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "3-methoxybenzylamine", "pyridine-2,4-dione", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 3-methoxybenzylamine in the presence of a suitable solvent and a catalyst to form the corresponding imine.", "Step 2: Reaction of the imine with pyridine-2,4-dione in the presence of a Lewis acid catalyst to yield the final product.", "Step 3: Purification of the product by recrystallization or chromatography." ] } | |

CAS RN |

902965-39-3 |

Molecular Formula |

C22H18ClN3O3 |

Molecular Weight |

407.85 |

IUPAC Name |

3-[(2-chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H18ClN3O3/c1-29-17-8-4-6-15(12-17)13-25-20-18(9-5-11-24-20)21(27)26(22(25)28)14-16-7-2-3-10-19(16)23/h2-12H,13-14H2,1H3 |

InChI Key |

JZSBDQVOCFYCPY-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2834101.png)

![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2834102.png)

![3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride](/img/structure/B2834106.png)

![7-(benzylamino)-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2834111.png)

![5,5-Dimethyl-3-[2-(4-phenoxyanilino)vinyl]-2-cyclohexen-1-one](/img/structure/B2834115.png)

![3-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2834116.png)

![3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2834119.png)

![4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2834122.png)

![7-benzyl-4-[(4-bromophenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2834123.png)